2-(Azetidin-3-ylfluoromethyl)pyrimidine
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Overview
Description
2-(Azetidin-3-ylfluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an azetidine and a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylfluoromethyl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the azetidine and fluoromethyl groups. One common method involves the reaction of a pyrimidine precursor with azetidine and a fluoromethylating agent under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylfluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-(Azetidin-3-ylfluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylfluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-ylmethyl)pyrimidine
- 2-(Azetidin-3-ylchloromethyl)pyrimidine
- 2-(Azetidin-3-ylbromomethyl)pyrimidine
Uniqueness
2-(Azetidin-3-ylfluoromethyl)pyrimidine is unique due to the presence of the fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10FN3 |
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Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-[azetidin-3-yl(fluoro)methyl]pyrimidine |
InChI |
InChI=1S/C8H10FN3/c9-7(6-4-10-5-6)8-11-2-1-3-12-8/h1-3,6-7,10H,4-5H2 |
InChI Key |
NTCCAPGNRRAKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C2=NC=CC=N2)F |
Origin of Product |
United States |
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